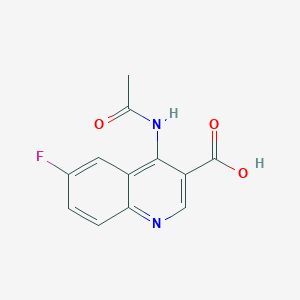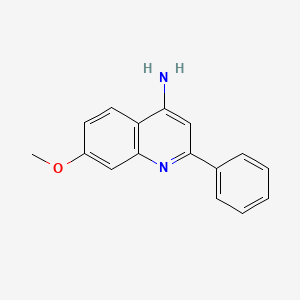![molecular formula C14H27NOSi B11863109 2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile CAS No. 91390-83-9](/img/structure/B11863109.png)
2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane, featuring a nitrile group and a trimethylsilyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylcyclohexanone.
Formation of the Trimethylsilyl Ether: The ketone is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl ether.
Introduction of the Nitrile Group: The trimethylsilyl ether is then treated with a cyanating agent, such as cyanogen bromide, to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
Uniqueness
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is unique due to its combination of a nitrile group and a trimethylsilyl ether group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
91390-83-9 |
|---|---|
Formule moléculaire |
C14H27NOSi |
Poids moléculaire |
253.45 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-trimethylsilyloxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H27NOSi/c1-12(2)9-8-10-13(3,4)14(12,11-15)16-17(5,6)7/h8-10H2,1-7H3 |
Clé InChI |
JMHZYTMMPVVYDE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1(C#N)O[Si](C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)




![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)



